
4-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide" is a benzenesulfonamide derivative, which is a class of compounds known for their potential as carbonic anhydrase inhibitors. These inhibitors have applications in medical treatments for conditions such as glaucoma, epilepsy, and cancer, due to their ability to regulate pH and ion balance in various tissues .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or hydrazines. For instance, the synthesis of pyrrolidinone-bearing benzenesulfonamides involves the reaction of 1-(2-chloro-4-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid with hydrazones, resulting in compounds with high affinity for carbonic anhydrase IX, which is relevant to cancer research . Similarly, the synthesis of other benzenesulfonamide derivatives, such as those with a pyrazolo[3,4-b]pyridine scaffold, involves the reaction of 5-aminopyrazoles with trifluoromethyl-β-diketones .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with various functional groups that influence the compound's binding affinity and selectivity. For example, the introduction of a chloro group at the meta position of the benzenesulfonamide ring has been shown to increase the affinity to carbonic anhydrase isoforms . The crystal structure of related compounds often reveals interactions such as π-π stacking and hydrogen bonding, which contribute to the stability and biological activity of these molecules .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. The presence of reactive groups such as hydrazine or amino groups allows for further chemical modifications, which can be used to fine-tune the biological activity of the compounds. For example, the condensation of pyridine-4-carboxaldehyde with sulfadiazine leads to the formation of a novel benzenesulfonamide with potential antimicrobial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of groups like trifluoromethyl or tert-butyl can affect these properties, potentially improving the pharmacokinetic profile of the compounds. Computational studies, including density functional theory (DFT) and molecular docking, are often used to predict these properties and to understand the interaction of the compounds with biological targets .
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
Research into derivatives of benzenesulfonamide, including compounds similar to 4-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, has shown promising antimalarial effects. Silva et al. (2016) synthesized ten 1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives linked to benzenesulfonamide moieties, displaying in vitro activity against the chloroquine-resistant Plasmodium falciparum clone W2, with IC50 values ranging from 3.46 to 9.30μM. The study highlighted the potential of the 1H-pyrazolo[3,4-b]pyridine system for further antimalarial research to overcome resistance in P. falciparum (Silva et al., 2016).
Antimicrobial and Anticancer Properties
Explorations into the antimicrobial potential of pyrazolo[3,4-b]pyridine scaffolds bearing benzenesulfonamide and trifluoromethyl moieties have led to the synthesis of compounds with significant antibacterial and antifungal activities. Chandak et al. (2013) reported on thirty differently substituted pyrazolo[3,4-b]pyridines, demonstrating their effectiveness against pathogenic bacterial strains and fungal yeasts, indicating a broad spectrum of antimicrobial activity (Chandak et al., 2013). Additionally, compounds with benzenesulfonamide moieties have shown potential as anticancer agents. Gul et al. (2016) synthesized a series of benzenesulfonamides with varied inhibitory effects on tumor cell lines, suggesting their utility in developing novel anticancer therapies (Gul et al., 2016).
Chemical Synthesis Applications
The compound's derivatives have found applications in chemical synthesis, acting as intermediates or catalysts in the creation of various chemical structures. For example, Hang-dong (2010) described the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for producing highly efficient herbicides, showcasing the versatility of chloro and trifluoromethyl substituted pyridine compounds in agricultural chemistry (Hang-dong, 2010).
Eigenschaften
IUPAC Name |
4-chloro-N-[oxan-4-yl(pyridin-3-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2O3S/c19-16-4-3-14(10-15(16)18(20,21)22)28(25,26)24-17(12-5-8-27-9-6-12)13-2-1-7-23-11-13/h1-4,7,10-12,17,24H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBNPCDFIYZTES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-butyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2513911.png)

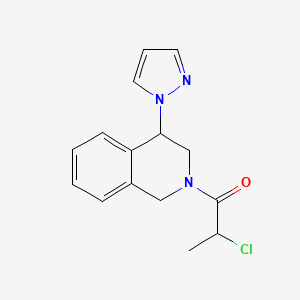
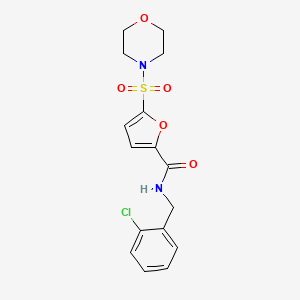
![8-(3-methoxypropyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2513919.png)
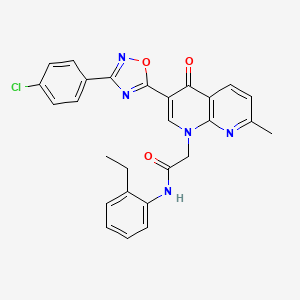
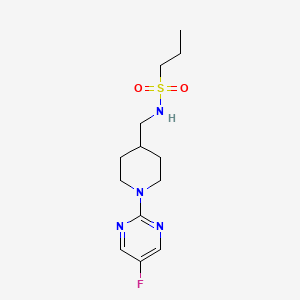
![2-({1-[(3-chlorophenyl)methanesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2513922.png)
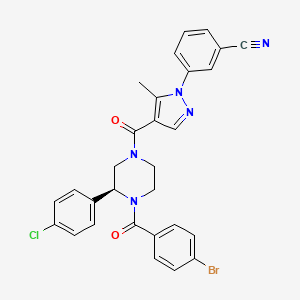
![((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2513927.png)

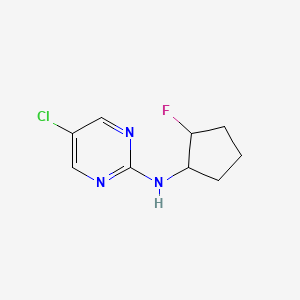
![3-Bromo-2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2513931.png)